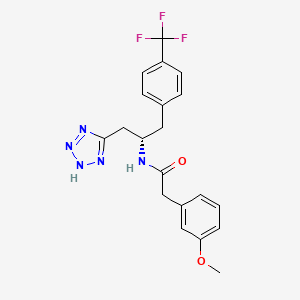
(S)-N-(1-(1H-Tetrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)propan-2-yl)-2-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TUG-2304 is a synthetic organic compound known for its role as a free fatty acid receptor 2 (FFA2) antagonist.
Métodos De Preparación
The synthesis of TUG-2304 involves bioisosteric replacement of the carboxylic acid group of the established FFA2 antagonist CATPB. The synthetic route includes several steps, starting with the preparation of intermediate compounds, followed by specific reaction conditions to achieve the final product. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired chemical transformations .
Análisis De Reacciones Químicas
TUG-2304 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
TUG-2304 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationship of FFA2 antagonists.
Biology: It helps in understanding the role of FFA2 in various biological processes, including inflammation and metabolism.
Medicine: It is being investigated for its potential therapeutic applications in treating metabolic and inflammatory diseases.
Industry: It may have applications in the development of new drugs targeting FFA2 .
Mecanismo De Acción
TUG-2304 exerts its effects by antagonizing the free fatty acid receptor 2 (FFA2). This receptor is involved in mediating the effects of short-chain fatty acids, which play a role in various metabolic and inflammatory processes. By inhibiting FFA2, TUG-2304 can modulate these processes, potentially leading to therapeutic benefits in conditions like inflammation and metabolic diseases .
Comparación Con Compuestos Similares
TUG-2304 is unique compared to other FFA2 antagonists due to its high potency and favorable physicochemical and pharmacokinetic properties. Similar compounds include:
CATPB: An established FFA2 antagonist with a different chemical structure.
Other FFA2 antagonists: Various compounds with similar mechanisms of action but differing in potency and pharmacokinetic profiles
TUG-2304 stands out due to its ability to completely inhibit propionate-induced neutrophil migration and respiratory burst, making it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C20H20F3N5O2 |
|---|---|
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
2-(3-methoxyphenyl)-N-[(2S)-1-(2H-tetrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]propan-2-yl]acetamide |
InChI |
InChI=1S/C20H20F3N5O2/c1-30-17-4-2-3-14(10-17)11-19(29)24-16(12-18-25-27-28-26-18)9-13-5-7-15(8-6-13)20(21,22)23/h2-8,10,16H,9,11-12H2,1H3,(H,24,29)(H,25,26,27,28)/t16-/m0/s1 |
Clave InChI |
AFMDUVFVMUUFKZ-INIZCTEOSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)CC(=O)N[C@@H](CC2=CC=C(C=C2)C(F)(F)F)CC3=NNN=N3 |
SMILES canónico |
COC1=CC=CC(=C1)CC(=O)NC(CC2=CC=C(C=C2)C(F)(F)F)CC3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



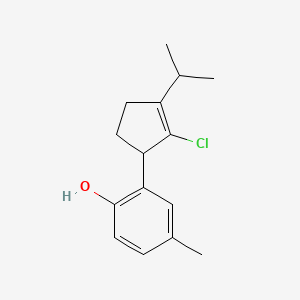
![[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl [(2S)-3-octadecoxy-2-phenylmethoxypropyl] hydrogen phosphate](/img/structure/B10856400.png)


![N-[(1S,2S)-2-Methyl-2-{[5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B10856414.png)
![(1R,2S,5S)-N-[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[(2S)-2-(methanesulfonamido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856415.png)
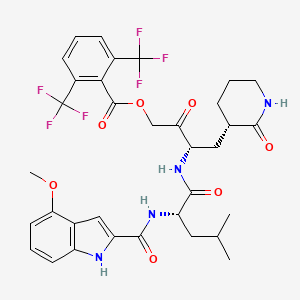
![(7R)-7-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B10856427.png)
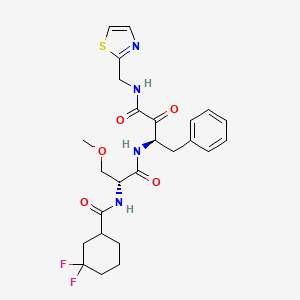
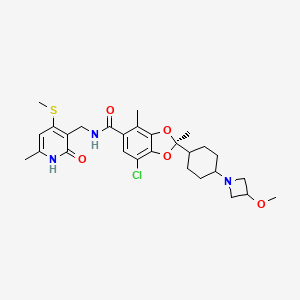
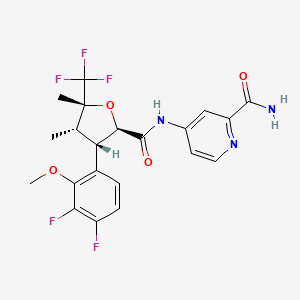

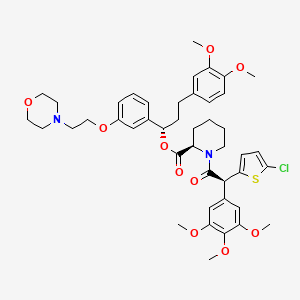
![(3R)-3-[6-[2-cyano-3-[[ethyl(methyl)sulfamoyl]amino]-6-fluorophenoxy]-4-oxoquinazolin-3-yl]-8-[2-[1-[3-(2,4-dioxo-1,3-diazinan-1-yl)-5-fluoro-1-methylindazol-6-yl]-4-hydroxypiperidin-4-yl]acetyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B10856450.png)